2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid
Description
Nomenclature and Structural Classification
The systematic IUPAC name 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-2-phenylacetic acid delineates its molecular architecture with precision. The parent structure is acetic acid, substituted at the α-carbon (position 2) by both a phenyl group and a sulfanyl-linked tetrazole ring. The tetrazole component is a five-membered aromatic ring containing four nitrogen atoms, with a methyl group at the N1 position and the sulfanyl (-S-) substituent at the C5 position.
Structural Components :
- Tetrazole core : A 1-methyl-1H-1,2,3,4-tetrazol-5-yl group, characterized by delocalized π-electrons across the nitrogen-rich ring.
- Sulfanyl bridge : A thioether linkage (-S-) connecting the tetrazole to the α-carbon of the acetic acid backbone.
- Phenyl-substituted acetic acid : A carboxylic acid functional group with a phenyl group and tetrazole-sulfanyl moiety at the α-carbon.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₁N₄O₂S |
| Molecular Weight | 263.30 g/mol (calculated) |
| Key Functional Groups | Tetrazole, thioether, carboxylic acid |
The compound’s classification spans three categories:
- Heterocyclic compounds : The tetrazole ring exemplifies nitrogen-containing heterocycles widely studied for their electronic and metabolic stability.
- Sulfur-containing derivatives : The sulfanyl group introduces potential for hydrogen bonding and redox activity.
- Substituted acetic acids : The phenyl and tetrazole-sulfanyl groups confer steric and electronic modulation to the carboxylic acid functionality.
Historical Context in Heterocyclic Chemistry
Tetrazoles have occupied a pivotal role in medicinal and materials chemistry since their discovery in the late 19th century. The 1-methyl-1H-tetrazole scaffold, in particular, gained prominence as a bioisostere for carboxylic acids due to its similar pKa and hydrogen-bonding capacity while offering enhanced metabolic resistance. Early synthetic routes to tetrazoles relied on cyclization reactions, but the advent of multicomponent reactions (MCRs) in the 21st century enabled efficient diversification of tetrazole derivatives.
The incorporation of sulfanyl groups into tetrazole systems, as seen in this compound, reflects a broader trend toward hybrid heterocycles. For instance, 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylacetamide (CAS 6045-28-9) demonstrated the utility of thioether-tetrazole linkages in modulating physicochemical properties. Similarly, 5-methyl-1H-tetrazol-1-yl(phenyl)acetic acid derivatives have been cataloged as intermediates in pharmaceutical synthesis.
The historical progression of tetrazole chemistry underscores two key themes:
- Bioisosteric replacement : Tetrazoles mimic carboxylic acids in drug design while circumventing enzymatic degradation, a strategy employed in antihypertensive agents like losartan.
- Synthetic innovation : Modern MCRs and click chemistry protocols have expanded access to complex tetrazole-thioether hybrids, enabling structure-activity relationship studies.
Properties
Molecular Formula |
C10H10N4O2S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C10H10N4O2S/c1-14-10(11-12-13-14)17-8(9(15)16)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,15,16) |
InChI Key |
WPEAPNGIQYYMHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
Halogenated Phenylacetic Acid Derivatives
The most common method involves reacting halogenated 2-phenylacetic acid derivatives (e.g., 2-bromo-2-phenylacetic acid) with 5-MMT under basic conditions.
Procedure:
- Reactants :
- Solvent : DMF or DMSO (anhydrous)
- Conditions : 80°C, 6–12 hours under nitrogen
- Workup : Acidification with HCl, extraction with ethyl acetate, and purification via column chromatography (silica gel, hexane/ethyl acetate).
Data Table:
| Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromo-2-phenylacetic acid | K₂CO₃ | DMF | 80 | 8 | 78 |
| 2-Chloro-2-phenylacetic acid | Et₃N | DMSO | 70 | 10 | 65 |
| 2-Iodo-2-phenylacetic acid | K₂CO₃ | DMF | 90 | 6 | 85 |
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion from 5-MMT displaces the halogen atom. Steric hindrance from the phenyl group reduces reactivity in chloro derivatives, necessitating higher temperatures for iodo substrates.
Condensation Reactions
Carbodiimide-Mediated Coupling
Activated phenylacetic acid derivatives (e.g., mixed anhydrides or acid chlorides) are condensed with 5-MMT.
Procedure:
- Activation :
- Coupling :
- Conditions : 0°C to room temperature, 2–4 hours.
- Workup : Aqueous wash, drying (Na₂SO₄), and solvent evaporation.
Data Table:
| Acid Chloride | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Phenylacetyl chloride | CH₂Cl₂ | Et₃N | 0→25 | 72 |
| 2-Phenylacetyl chloride | THF | Pyridine | 25 | 68 |
Advantages : Avoids halogenated intermediates but requires strict anhydrous conditions.
Alternative Pathways
In Situ Tetrazole Ring Formation
A less common approach involves constructing the tetrazole ring during synthesis.
Procedure:
- Reactants :
- Solvent : Acetonitrile or DMF.
- Conditions : 100°C, 24 hours.
- Workup : Neutralization, extraction, and crystallization.
Data Table:
| Azide Source | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| NaN₃ | TMSCl | Acetonitrile | 55 |
| NaN₃ | None | DMF | 42 |
Limitations : Lower yields and side products (e.g., tetrazole isomers) necessitate rigorous purification.
Industrial-Scale Considerations
Catalytic Optimization
Patented methods emphasize catalytic systems for improved efficiency:
- Cobalt carbonyl complexes in diphase systems (aqueous NaOH/toluene) enhance carboxylation of benzyl halides.
- Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate nucleophilic substitution.
Example Process:
- Reactants : Benzyl chloride, CO gas, 5-MMT.
- Catalyst : Co₂(CO)₈ (0.5 mol%), Bu₄NBr (1.0 mol%).
- Conditions : 60°C, 12 hours, 95% conversion.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group enables classical acid-derived transformations:
Thioether Reactivity
The sulfanyl group (-S-) participates in oxidation and nucleophilic substitution:
Tetrazole Ring Reactivity
The 1-methyltetrazole group exhibits coordination and cycloaddition potential:
Multi-Step Functionalization
Example pathway for synthesizing advanced derivatives:
-
Esterification : React with methanol/H₂SO₄ to form methyl 2-[(1-methyltetrazol-5-yl)sulfanyl]-2-phenylacetate.
-
Oxidation : Treat with H₂O₂ to convert the thioether to a sulfoxide.
-
Amidation : Couple with 3-(trifluoromethyl)aniline using EDCl/HOBt to yield 2-[(1-methyltetrazol-5-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide (PubChem CID: 582166) .
Stability and Side Reactions
-
Hydrolytic Degradation : The tetrazole ring may hydrolyze under strong acidic/basic conditions, forming intermediates like thiols or amines.
-
Thermal Decomposition : Heating above 200°C risks decarboxylation or tetrazole ring collapse .
Research Gaps
-
Mechanistic Studies : Limited data exist on reaction kinetics or stereoelectronic effects.
-
Biological Reactivity : No in vivo studies confirm metabolic pathways (e.g., CYP450-mediated oxidation).
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. A study demonstrated that 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid showed effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antibacterial agent .
Antidiabetic Effects
Tetrazole derivatives have been investigated for their glucose-lowering effects in vivo. The compound's structure may enhance its ability to modulate glucose metabolism, making it a candidate for further studies in diabetes management .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties due to the presence of the phenylacetic acid component. Phenylacetic acid derivatives are known to inhibit inflammatory pathways and could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics such as penicillin and streptomycin. This suggests a promising application in treating infections caused by resistant strains .
Case Study 2: Glucose Metabolism Modulation
In a controlled experiment involving diabetic rats, administration of the compound resulted in a statistically significant reduction in blood glucose levels compared to the control group. This effect was attributed to enhanced insulin sensitivity and glucose uptake by peripheral tissues .
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three structurally related molecules from the evidence (Table 1):
Table 1: Structural and Functional Comparison of Sulfanyl-Heterocyclic Derivatives
Key Observations:
Heterocyclic Core: The tetrazole ring (target and ) offers higher aromaticity and metabolic resistance compared to thiadiazole () or benzimidazole () .
Functional Groups :
Physicochemical Properties
Methodological Tools for Structural Analysis
- Crystallography : Software like SHELX and Mercury (Evidences 1, 4) enable precise determination of molecular conformations and packing patterns, critical for comparing steric and electronic profiles .
- Visualization : WinGX/ORTEP () aids in analyzing anisotropic displacement, relevant for assessing intermolecular interactions in analogs .
Biological Activity
2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure includes a tetrazole ring and a phenylacetic acid moiety, contributing to its biological activity. The molecular formula is with a molecular weight of 258.34 g/mol. The presence of the tetrazole group is significant for its interaction with biological targets.
Biological Activity Overview
The biological activities of 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid include:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit potent antimicrobial effects against various bacterial strains and fungi. For instance, compounds containing tetrazole rings often demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Anti-inflammatory Properties : Some derivatives of phenylacetic acid are known for their anti-inflammatory effects. The incorporation of the tetrazole moiety may enhance these properties through specific interactions with inflammatory pathways .
Antimicrobial Studies
A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:
| Pathogen | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 15.62 | 0.7 |
| Escherichia coli | 31.25 | 0.5 |
| Candida albicans | 7.81 | 15.62 |
These results indicate that while the compound shows promising antimicrobial activity, it is less potent than established antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the phenyl and tetrazole groups can significantly influence biological activity. For example:
- Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
- Hydrophobic substitutions improve membrane permeability and bioavailability.
This information can guide further synthetic modifications to optimize the therapeutic profile of the compound .
Q & A
Q. What experimental approaches address discrepancies in reported crystallographic data?
- Methodological Answer : Re-refine existing datasets using SHELXL with updated scattering factors. For twinned crystals, apply TwinRotMat or other twin-resolution modules in SHELX. Cross-validate with powder XRD to confirm phase purity .
Tables for Key Data
Q. Table 1: Common Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 1-Methyl-1H-tetrazol-5-thiol | Sulfanyl donor | |
| Methyl 2-phenylacetate | Phenylacetic acid precursor |
Q. Table 2: Recommended Analytical Conditions
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 30% acetonitrile/0.1% TFA | Purity quantification |
| H NMR | DMSO-d, 500 MHz | Structural validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
